molecular formula C20H17NO2 B8323678 Phenyl-n-[3-(phenylmethoxy)phenyl]carboxamide

Phenyl-n-[3-(phenylmethoxy)phenyl]carboxamide

Cat. No. B8323678
M. Wt: 303.4 g/mol
InChI Key: HFFCCLDOINYYHQ-UHFFFAOYSA-N
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Patent
US06849632B2

Procedure details

To a solution of 3-benzyloxyaniline 23 (1.0 g, 5.0 mmol) and TEA (0.74 mL, 5.3 mmol) in CH2Cl2 was added benzoyl chloride (0.61 mL, 5.26 mmol) dropwise and the mixture was allowed to stir overnight. The reaction mixture was diluted with water and the resulting solid was collected by vacuum filtration. The solid was allowed to air dry, to yield compound 25 as a white solid. Synthesis of phenyl{[(3-phenylmethoxy)phenyl]amino}methane-1-thione (26):
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(Cl)Cl.O>[C:17]1([C:16]([NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:10]=2)=[O:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(N)C=CC1
Name
TEA
Quantity
0.74 mL
Type
reactant
Smiles
Name
Quantity
0.61 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)NC1=CC(=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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